2-(4-iodophenoxy)propanoic Acid
Description
Properties
IUPAC Name |
2-(4-iodophenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUIVIPEOVLCML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404963 | |
| Record name | 2-(4-iodophenoxy)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10442-48-5 | |
| Record name | 2-(4-Iodophenoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10442-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-iodophenoxy)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substitution Patterns and Physicochemical Properties
The bioactivity of propanoic acid derivatives is highly dependent on the substituents attached to the aromatic ring and the α-carbon. Below is a comparative analysis of key analogues:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The iodine atom in this compound is electron-withdrawing, which may enhance stability but reduce solubility compared to chlorine (e.g., 2-(4-Chlorophenoxy)propionic Acid) .
- Chirality: The (2S)-configuration of this compound may influence enantioselective interactions with biological targets, similar to (S)-naproxen in NSAIDs .
Anti-Inflammatory Activity
- Ibuprofen : Inhibits COX-1 and COX-2 enzymes, reducing prostaglandin synthesis. Its isobutylphenyl group optimizes binding to COX active sites .
- 2-[4-(Thien-2-ylmethyl)phenyl]propanoic Acid: Exhibits 79% COX inhibition at 10⁻⁴ M, outperforming tolmetin in preliminary studies . The thiophene moiety may enhance π-π stacking interactions.
- This compound: No direct activity data are available, but iodine’s large atomic radius could sterically hinder enzyme binding or modify electronic interactions with COX isoforms.
Agricultural and Industrial Uses
- 2-(4-Chlorophenoxy)propionic Acid: Used as a herbicide or plant growth regulator due to its phenoxyacetic acid backbone, analogous to 2,4-D .
- 2-(2,4-Dichlorophenoxy)propionic Acid: A potent herbicide requiring strict exposure controls due to toxicity risks .
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